1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea
Overview
Description
“1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” is a chemical compound with the molecular formula C9H9N5S . .
Synthesis Analysis
The synthesis of “1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” and its derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” has been analyzed using various techniques . The InChI Code is 1S/C9H9N5O/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H, (H2,12,13,15) and the InChI key is DXOVRICRSZZUJR-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” have been studied . For instance, the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea” have been analyzed . It has a density of 1.4±0.1 g/cm3, and its molar volume is 147.4±7.0 cm3 .Scientific Research Applications
Regioselectivity in Cyclization Reactions
1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea derivatives demonstrate regioselectivity in cyclization reactions with α-bromoketone. Physico-chemical studies and quantum chemical calculations indicate the regioselective formation of thermodynamically advantageous isomers (Perekhoda et al., 2017).
Anti-Inflammatory Activity
A series of 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea derivatives exhibited significant anti-inflammatory activity, with specific compounds showing highly promising results (Cherala et al., 2012).
Anti-Myxovirus Activity
Certain N,N′-disubstituted thiourea derivatives have shown activity against myxoviruses, particularly respiratory syncytial virus and influenza A (Todoulou et al., 1994).
Antimycobacterial Potential
Novel thiourea derivatives incorporating the 1,2,4-triazole moiety displayed antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium fortuitum, with certain compounds showing comparable efficacy to Tobramycin (Küçükgüzel et al., 2001).
Role in Antibacterial and Antifungal Agents
N-substituted-N'-[4-(4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione-5-yl) phenyl[thioureas were synthesized to examine their antibacterial and antifungal activities. However, they did not exhibit significant activity in this regard (Küçükgüzel et al., 1995).
Antimicrobial Activity and Molecular Descriptors
Statistical and chemometric analysis of thiourea derivatives containing 3-amino-1,2,4-triazole against various Staphylococcus strains revealed a connection between molecular descriptors and antimicrobial activity (Filipowska et al., 2017).
Synthetic Studies and Urea Mimetics
The synthesis of disubstituted 4H-[1,2,4]triazole-3-yl-amines from 1,3-disubstituted thioureas as urea mimetics has been studied, highlighting the importance of electronic and steric effects in the formation of intermediary carbodiimide (Natarajan et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-4-yl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIFSZUVDCQREY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965298 | |
Record name | N'-Phenyl-N-4H-1,2,4-triazol-4-ylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea | |
CAS RN |
5102-30-7 | |
Record name | NSC87270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-Phenyl-N-4H-1,2,4-triazol-4-ylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.